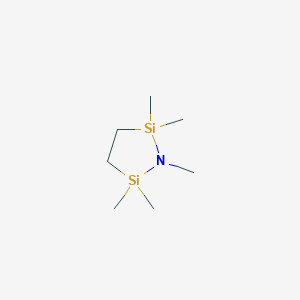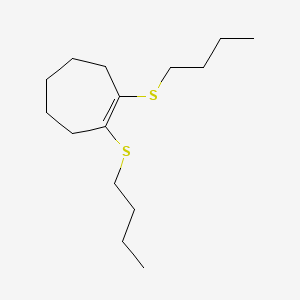
1,2-Bis(butylsulfanyl)cyclohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(butylsulfanyl)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with two butylsulfanyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(butylsulfanyl)cyclohept-1-ene typically involves the reaction of cycloheptene with butylthiol in the presence of a suitable catalyst. One common method is the thiol-ene reaction, where the double bond of cycloheptene reacts with butylthiol under UV light or radical initiators to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of photoinitiators or thermal initiators can facilitate the reaction, and the product can be purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(butylsulfanyl)cyclohept-1-ene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the cycloheptene ring can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Various substituted cycloheptene derivatives.
Scientific Research Applications
1,2-Bis(butylsulfanyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(butylsulfanyl)cyclohept-1-ene involves its interaction with molecular targets through its sulfanyl groups and cycloheptene ring. The sulfanyl groups can form bonds with metal ions, making it a useful ligand in coordination chemistry. The compound’s double bond can participate in various chemical reactions, allowing it to modify other molecules and exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(methylsulfanyl)cyclohept-1-ene: Similar structure but with methyl groups instead of butyl groups.
1,2-Bis(ethylsulfanyl)cyclohept-1-ene: Similar structure but with ethyl groups instead of butyl groups.
1,2-Bis(propylsulfanyl)cyclohept-1-ene: Similar structure but with propyl groups instead of butyl groups.
Uniqueness
1,2-Bis(butylsulfanyl)cyclohept-1-ene is unique due to the presence of butylsulfanyl groups, which provide distinct steric and electronic properties compared to shorter alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
92573-48-3 |
|---|---|
Molecular Formula |
C15H28S2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1,2-bis(butylsulfanyl)cycloheptene |
InChI |
InChI=1S/C15H28S2/c1-3-5-12-16-14-10-8-7-9-11-15(14)17-13-6-4-2/h3-13H2,1-2H3 |
InChI Key |
BPEDJTZCLLUGQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(CCCCC1)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



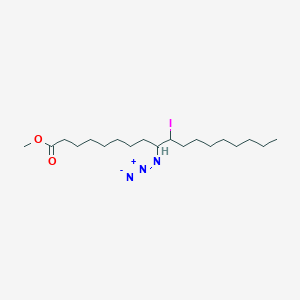

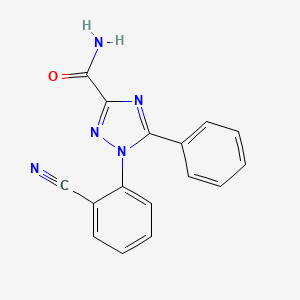
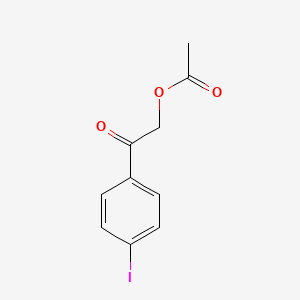

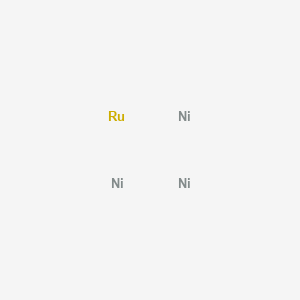
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
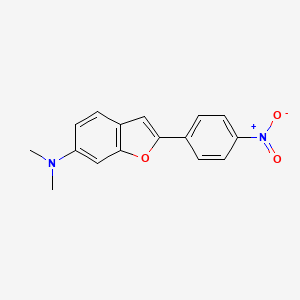
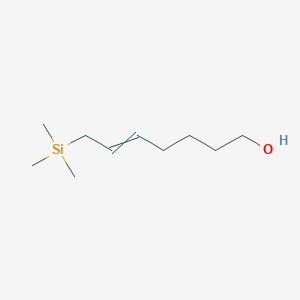
methanone](/img/structure/B14348083.png)
